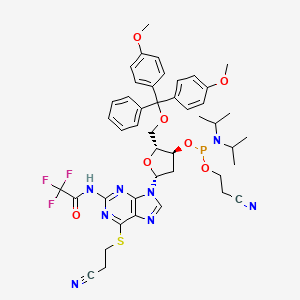
Nε,Nε,Nε-Trimethyllysine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nε,Nε,Nε-Trimethyllysine-d9 is a deuterium-labeled derivative of Nε,Nε,Nε-Trimethyllysine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the trimethyl groups, making it useful for various analytical and biochemical studies .
Mécanisme D'action
Target of Action
Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .
Mode of Action
This compound serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.
Biochemical Pathways
The primary biochemical pathway that this compound is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.
Pharmacokinetics
It’s worth noting that the deuterium labeling of this compound has the potential to affect its pharmacokinetic and metabolic profiles .
Result of Action
As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .
Action Environment
Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.
Analyse Biochimique
Biochemical Properties
Nε,Nε,Nε-Trimethyllysine-d9 plays a significant role in biochemical reactions. It serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA)
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
This compound is involved in various metabolic pathways. It serves as a precursor for the formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a process that is dependent on gut flora .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 involves the methylation of lysine with deuterated methyl groups. The process typically includes the following steps:
Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected to prevent unwanted reactions.
Methylation: The protected lysine is then reacted with deuterated methyl iodide (CD3I) in the presence of a base such as sodium hydride (NaH) to introduce the deuterated methyl groups.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
Nε,Nε,Nε-Trimethyllysine-d9 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,N-trimethyl-5-aminovaleric acid.
Substitution: The trimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N,N,N-trimethyl-5-aminovaleric acid.
Substitution: Various substituted lysine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Nε,Nε,Nε-Trimethyllysine-d9 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: To study protein methylation and demethylation processes.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new drugs and biochemical assays
Comparaison Avec Des Composés Similaires
Similar Compounds
Nε,Nε,Nε-Trimethyllysine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Nε,Nε-Dimethyl-L-lysine: A related compound with two methyl groups, used in studies of protein methylation.
Nε-Methyl-L-lysine: A compound with a single methyl group, used in similar biochemical studies.
Uniqueness
Nε,Nε,Nε-Trimethyllysine-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies where precise quantification is essential .
Propriétés
Numéro CAS |
1182037-78-0 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
197.326 |
Nom IUPAC |
(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |
Clé InChI |
MXNRLFUSFKVQSK-DQBSYZJZSA-N |
SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Synonymes |
(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt; Lysine betaine-d9 ; 6-N-Trimethyl L-Lysine-d9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


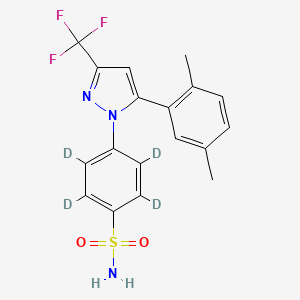
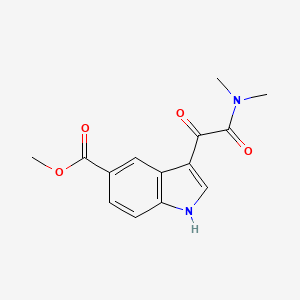
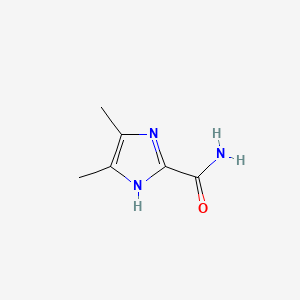
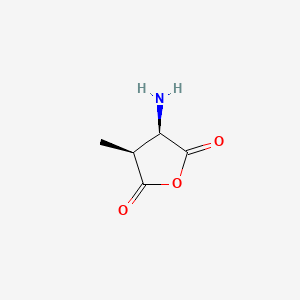
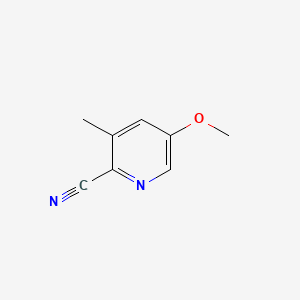
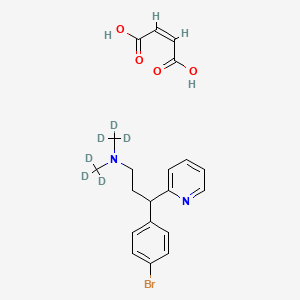
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
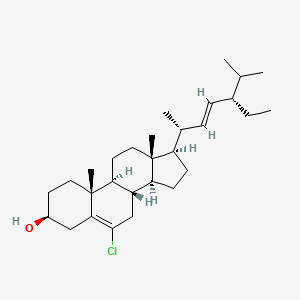
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
